molecular formula C13H9Cl2NO4S B3382349 4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic Acid CAS No. 326023-22-7

4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B3382349
CAS No.: 326023-22-7
M. Wt: 346.2 g/mol
InChI Key: XDUFELBTIZCYDJ-UHFFFAOYSA-N
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Description

4-Chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid is a chemical compound characterized by its chlorinated aromatic structure. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction times to ensure the purity and yield of the final product. Continuous flow reactors and batch processing are commonly employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Chlorination and sulfonation reactions typically use reagents like thionyl chloride (SOCl₂) and sulfur trioxide (SO₃).

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, 4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid is explored for its potential use in treating various diseases. Its sulfonamide group is particularly relevant in the design of antibiotics and other pharmaceuticals.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid: This compound shares a similar chlorinated aromatic structure but differs in its functional groups and applications.

  • N-(4-chlorophenyl)acetamide: Another related compound with applications in pharmaceuticals and materials science.

Properties

IUPAC Name

4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-9-3-1-2-4-11(9)16-21(19,20)12-7-8(13(17)18)5-6-10(12)15/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUFELBTIZCYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200924
Record name 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326023-22-7
Record name 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326023-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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